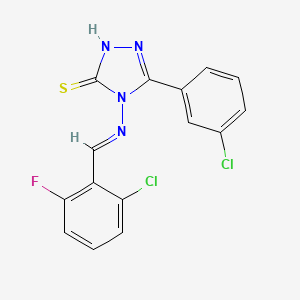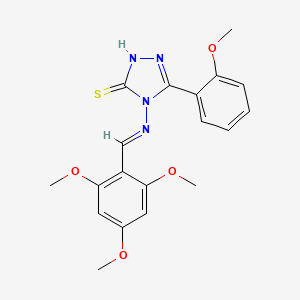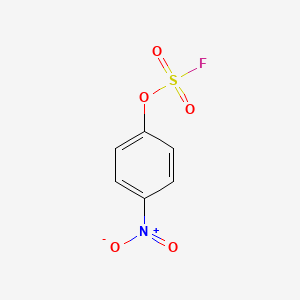
L-allopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-allopyranose: is a monosaccharide, specifically an aldohexose, which means it contains six carbon atoms and an aldehyde group. It is the L-enantiomer of allopyranose, meaning it is a mirror image of D-allopyranose.
Preparation Methods
Synthetic Routes and Reaction Conditions: : L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to this compound. This process typically requires specific reaction conditions, such as the presence of certain enzymes and optimal pH levels .
Industrial Production Methods: : Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound on a larger scale. Immobilized enzyme systems and recombinant Escherichia coli have been used to enhance the yield and efficiency of this compound production .
Chemical Reactions Analysis
Types of Reactions: : L-allopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate, leading to the formation of corresponding acids.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of sugar alcohols.
Major Products: : The major products formed from these reactions include various derivatives of this compound, such as L-allonic acid (from oxidation) and L-allitol (from reduction).
Scientific Research Applications
L-allopyranose has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and oligosaccharides.
Biology: this compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of L-allopyranose involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various enzymes, leading to the formation of different metabolites. The molecular targets and pathways involved in these processes are still being studied, but it is known that this compound can influence cellular functions and metabolic activities .
Comparison with Similar Compounds
L-allopyranose is similar to other aldohexoses, such as D-allopyranose, L-glucose, and L-mannose. its unique structural configuration as the L-enantiomer of allopyranose sets it apart. This uniqueness is reflected in its specific interactions with enzymes and its distinct chemical properties .
Similar Compounds
D-allopyranose: The D-enantiomer of allopyranose.
L-glucose: Another L-enantiomer of a common aldohexose.
L-mannose: An L-enantiomer of mannose, another aldohexose.
Properties
CAS No. |
6038-51-3 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-HOWGCPQDSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
128.0 - 128.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)




pentanedioic acid](/img/structure/B12054558.png)



